3-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a benzodioxin moiety, and a pyrazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Benzodioxin Moiety: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate sulfonyl chlorides.
Final Coupling: The final step involves coupling the pyrazole core with the benzodioxin moiety and the cyclopropyl group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1H-pyrazole-5-carbohydrazide: Lacks the benzodioxin moiety, making it less complex and potentially less bioactive.
N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide: Lacks the cyclopropyl group, which might affect its reactivity and biological activity.
1H-pyrazole-5-carbohydrazide: A simpler compound that serves as a basic scaffold for more complex derivatives.
Uniqueness
The uniqueness of 3-cyclopropyl-N’-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H16N4O5S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-cyclopropyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C15H16N4O5S/c20-15(12-8-11(16-17-12)9-1-2-9)18-19-25(21,22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7-9,19H,1-2,5-6H2,(H,16,17)(H,18,20) |
InChI Key |
SAUZTTRSHDPBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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